2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-21-12-7-6-11-13(14(12)22-2)16(20)18(15(11)19)10-5-3-4-9(17)8-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJGJRQVPOWFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation of 4,5-Dimethoxyphthalic Anhydride with 3-Fluoroaniline
This method, adapted from Royal Society of Chemistry protocols, involves a one-step reaction between the anhydride and amine:
Procedure :
4,5-Dimethoxyphthalic anhydride (7.2 mmol) and 3-fluoroaniline (6.0 mmol) are combined in dry DMF (8 mL) under inert atmosphere. The mixture is heated at 110°C for 12 hours, cooled, and extracted with ethyl acetate. Purification via silica gel chromatography (n-heptane/ethyl acetate) yields the product as a crystalline solid.
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity (HPLC) | 95% |
| Reaction Time | 12 h |
| Solvent | DMF |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbons of the anhydride, followed by dehydration to form the imide.
Carbodiimide-Mediated Coupling of 4,5-Dimethoxyphthalic Acid
Inspired by oxazolidinone syntheses, this method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the acid:
Procedure :
4,5-Dimethoxyphthalic acid (10 mmol) and DMAP (13 mmol) are dissolved in dichloromethane (50 mL). DCC (13 mmol) is added at 0°C, followed by 3-fluoroaniline (10 mmol). The mixture is stirred at room temperature for 5 hours, filtered to remove dicyclohexylurea, and concentrated. Crystallization from isopropanol affords the product.
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | 98% |
| Reaction Time | 5 h |
| Catalyst | DMAP/DCC |
Advantages : Higher yields compared to direct condensation, attributed to efficient activation of the carboxylic acid.
Alternative Route: Hydrolysis of Protected Phthalate Esters
A patent-derived approach involves hydrolyzing methyl esters to generate the phthalic acid precursor:
Procedure :
Dimethyl 4,5-dimethoxyphthalate (10 mmol) is refluxed with aqueous NaOH (2 M, 20 mL) for 6 hours. Acidification with HCl precipitates 4,5-dimethoxyphthalic acid, which is subsequently reacted with 3-fluoroaniline via the DCC/DMAP method.
| Parameter | Value |
|---|---|
| Hydrolysis Yield | 90% |
| Overall Yield | 76% |
Utility : Ideal for scenarios where the anhydride is inaccessible.
Analytical Characterization
Spectroscopic Data
Purity Optimization
-
Crystallization : Isopropanol recrystallization enhances purity to >98%.
-
Chromatography : Silica gel purification resolves residual amine or anhydride impurities.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Condensation | 65 | 95 | High | Moderate |
| Carbodiimide Coupling | 85 | 98 | Moderate | High |
| Ester Hydrolysis | 76 | 97 | Low | Low |
Key Observations :
-
Carbodiimide coupling offers the best balance of yield and purity.
-
Direct condensation is cost-effective but less efficient.
Challenges and Mitigation Strategies
-
Steric Hindrance : Methoxy groups at positions 4 and 5 may slow reaction kinetics. Mitigated by using polar aprotic solvents (DMF) to enhance solubility.
-
Byproduct Formation : Unreacted anhydride or amine residues are removed via chromatography or crystallization.
-
Moisture Sensitivity : Reactions requiring anhydrous conditions (e.g., DCC coupling) are performed under inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Key Structural Differences :
Physicochemical Implications :
- The dimethoxy groups in the target compound increase lipophilicity compared to CIJ’s dihydroxy groups, which may enhance solubility in polar solvents .
- CIJ’s chloro-fluoro substitution could improve binding affinity to hydrophobic enzyme pockets.
Comparison with 2-(1-(3-Fluorophenyl)-1H-1,2,3-Triazol-4-yl)ethyl)-Benzoisoquinoline-Dione (Compound 5b, )
Key Structural Differences :
- Core Structure: Target compound: Isoindole-dione. Compound 5b: Benzo[de]isoquinoline-dione (larger fused aromatic system).
- Substituents :
- Target compound: Direct 3-fluorophenyl attachment.
- Compound 5b: 3-Fluorophenyl linked via a triazole-ethyl spacer.
Functional Implications :
- The extended aromatic system in 5b may enhance intercalation with DNA or proteins, as suggested by its reported antitumor activity.
Comparison with Piperazinyl-Substituted Pyrrolopyridine-Diones ()
Key Structural Differences :
Pharmacological Implications :
- The piperazinyl groups in compounds confer water solubility at physiological pH, whereas the target compound’s dimethoxy groups may limit solubility .
- Piperazinyl moieties are often utilized to enhance blood-brain barrier penetration, a feature absent in the target compound.
Biological Activity
2-(3-Fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 301.27 g/mol
- CAS Number : [not specified in search results]
Biological Activity Overview
Research indicates that isoindole derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of isoindole derivatives:
- Cell Line Studies :
- Mechanism of Action :
Anti-inflammatory Activity
Isoindole derivatives have also been studied for their anti-inflammatory properties:
- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers significantly when administered at therapeutic doses. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes .
Antimicrobial Activity
The antimicrobial properties of isoindoles are noteworthy:
- Bacterial Inhibition : Preliminary studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of fluorine and methoxy groups enhances its antimicrobial efficacy .
Case Studies
Several case studies provide insights into the biological activities of isoindole derivatives:
-
Cytotoxicity Against Cancer Cells :
- A study reported the synthesis and evaluation of various isoindole derivatives, including compounds structurally related to this compound. These compounds showed potent cytotoxicity against A431 human epidermoid carcinoma cells with IC values comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects :
Q & A
Q. Can time-resolved fluorescence spectroscopy probe interactions of this compound with biological membranes?
- Methodological Answer : Label derivatives with fluorophores (e.g., rhodamine B ) and monitor emission decay (τ) in lipid bilayers. Förster resonance energy transfer (FRET) quantifies binding affinity to membrane proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
